Einecs 300-535-2

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 300-535-2 is a chemical compound listed in the European regulatory database for commercial substances. The identification and risk assessment of EINECS compounds often rely on computational methods, such as Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR), which leverage structural or functional similarities to predict properties of uncharacterized substances .

Properties

CAS No. |

93941-85-6 |

|---|---|

Molecular Formula |

C23H36N2O6 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

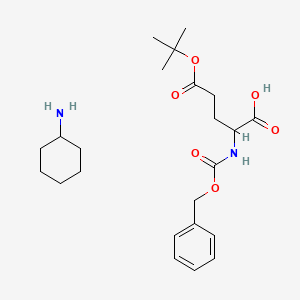

cyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C17H23NO6.C6H13N/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12;7-6-4-2-1-3-5-6/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21);6H,1-5,7H2 |

InChI Key |

GWJZDIZREWFTOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 300-535-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and reagents used .

Scientific Research Applications

Einecs 300-535-2 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be used as a reagent or intermediate in the synthesis of pharmaceuticals and other biologically active compounds. In industry, it can be utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 300-535-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Table 1: Hypothetical Structural Analogs of this compound

| Compound Name | CAS Number | Molecular Formula | Tanimoto Similarity | Key Properties (LogP, Solubility) |

|---|---|---|---|---|

| Hypothetical Analog A | 10035-16-2 | C₉H₆O₂ | 0.85 | LogP: 1.65; Solubility: 0.56 mg/mL |

| Hypothetical Analog B | [CAS] | [Formula] | 0.78 | LogP: 2.25; Solubility: [Data] |

Note: Data adapted from QSAR and RASAR methodologies .

Functional Analogs

Functional analogs share industrial or toxicological profiles rather than exact structures:

- Toxicity-Driven Analogs: Chlorinated alkanes or organothiophosphates may exhibit similar acute toxicity mechanisms (e.g., neurotoxicity) despite differing structures .

- Application-Driven Analogs : If this compound is a plasticizer, phthalates or adipates with overlapping industrial uses could be functional analogs .

Table 2: Functional Analogs Based on Toxicity or Use

| Compound Category | Example Compounds | Shared Property/Use | Regulatory Status (REACH) |

|---|---|---|---|

| Chlorinated Alkanes | Dichloromethane, CH₂Cl₂ | Solvent/Neurotoxicity | Restricted (Annex XVII) |

| Organothiophosphates | Parathion, Malathion | Pesticides/Acetylcholinesterase Inhibition | Authorized (Annex XIV) |

Research Findings and Data Coverage

- RASAR Efficiency : A small subset of labeled compounds (1,387) can predict properties for 33,000 EINECS chemicals, demonstrating the scalability of similarity-based approaches .

- QSAR Limitations: Only 0.7% of EINECS chemicals (e.g., mononitrobenzenes, chlorinated alkanes) have been modeled due to data scarcity, highlighting gaps in structural diversity coverage .

- Toxicity Prediction : For compounds like this compound, hydrophobicity (LogP) and reactivity parameters derived from analogs are critical for estimating ecotoxicological endpoints .

Q & A

Basic Research Questions

Q. What are the critical spectroscopic and chromatographic methods for characterizing Einecs 300-535-2, and how can researchers validate their experimental protocols?

- Methodological Answer: Begin with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation, cross-referenced with existing databases (e.g., PubChem, Reaxys). Validate purity using HPLC with diode-array detection (DAD) and confirm via retention index matching. Document all parameters (e.g., solvent systems, column types) to ensure reproducibility .

- Key Consideration: For known compounds, cite prior literature to confirm identity; for novel derivatives, provide full spectral data and purity metrics (≥95%) in supplementary materials .

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions (pH, temperature)?

- Methodological Answer: Use accelerated stability testing under ICH guidelines: expose the compound to controlled stressors (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS. Include kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Replicate experiments with ≥3 independent batches to account for batch variability .

- Data Analysis: Report deviations using standard error margins and employ ANOVA for inter-batch comparisons .

Q. What are the best practices for synthesizing this compound in a laboratory setting, and how can yield optimization challenges be addressed?

- Methodological Answer: Follow green chemistry principles (e.g., solvent-free reactions, catalytic systems) to minimize waste. Optimize reaction parameters (temperature, stoichiometry) via Design of Experiments (DoE) software. For low yields, analyze intermediates via in-situ IR spectroscopy to identify bottlenecks (e.g., side reactions) .

- Documentation: Publish detailed synthetic procedures in the main text for novel routes; include characterization data for ≥5 representative compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across different in vitro and in vivo models?

- Methodological Answer: Conduct meta-analyses of existing studies, prioritizing peer-reviewed data. Use funnel plots to assess publication bias and apply Bradford Hill criteria for causality. Reconcile discrepancies by standardizing test conditions (e.g., cell lines, exposure durations) and validating endpoints (e.g., IC50 vs. LD50) .

- Case Study: Compare results from HepG2 cells (liver toxicity) and zebrafish embryos (developmental toxicity), highlighting metabolic differences .

Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound with biological targets?

- Methodological Answer: Employ molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) to model interactions. Validate predictions with experimental binding assays (e.g., SPR, ITC). Cross-validate using multiple force fields (AMBER, CHARMM) to reduce computational bias .

- Data Interpretation: Report free energy calculations (ΔG) with error margins and compare against empirical Ki values .

Q. How should researchers approach interdisciplinary studies combining this compound with nanomaterials, and what are the common pitfalls in data interpretation?

- Methodological Answer: Use TEM/DLS for nanomaterial characterization and assess composite stability via zeta potential measurements. Avoid overinterpreting synergistic effects without dose-response validation. For artifacts, include control experiments with bare nanomaterials and pure compound .

- Pitfalls: Misattributing adsorption phenomena to chemical reactivity; address via XPS or FTIR surface analysis .

Methodological Frameworks and Tools

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on this compound?

- Answer: Apply the PICO framework (Population: target organism/cell line; Intervention: compound dosage; Comparison: control groups; Outcome: measurable endpoints) for toxicity studies. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope. For mechanistic studies, integrate OECD guidelines for regulatory alignment .

Q. How can raw data from this compound experiments be managed to ensure reproducibility and compliance with FAIR principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.